2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol
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Overview
Description
2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropylmethoxy group and a dimethylamino group attached to the phenol ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaminophenol with cyclopropylmethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, used as a precursor in the synthesis of various chemicals.
Bisphenol A: A widely used industrial chemical with applications in the production of polycarbonate plastics.
4-Cumylphenol: Used in the manufacture of resins and as a chemical intermediate.
Uniqueness
2-(Cyclopropylmethoxy)-6-(dimethylamino)phenol is unique due to the presence of both cyclopropylmethoxy and dimethylamino groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to other phenols .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-4-3-5-11(12(10)14)15-8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3 |
InChI Key |
MOMGWIKUYYDAMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OCC2CC2)O |
Origin of Product |
United States |
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